(4-((2-cyclopentyl-9-ethyl-9H-purin-6-yl)amino)phenyl)dipropylphosphine oxide

Catalog No.
S548098
CAS No.
878654-51-4
M.F
C24H34N5OP
M. Wt
439.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(4-((2-cyclopentyl-9-ethyl-9H-purin-6-yl)amino)phe...

CAS Number

878654-51-4

Product Name

(4-((2-cyclopentyl-9-ethyl-9H-purin-6-yl)amino)phenyl)dipropylphosphine oxide

IUPAC Name

2-cyclopentyl-N-(4-dipropylphosphorylphenyl)-9-ethylpurin-6-amine

Molecular Formula

C24H34N5OP

Molecular Weight

439.5 g/mol

InChI

InChI=1S/C24H34N5OP/c1-4-15-31(30,16-5-2)20-13-11-19(12-14-20)26-23-21-24(29(6-3)17-25-21)28-22(27-23)18-9-7-8-10-18/h11-14,17-18H,4-10,15-16H2,1-3H3,(H,26,27,28)

InChI Key

QWYGJEVWFGFNRP-UHFFFAOYSA-N

SMILES

CCCP(=O)(CCC)C1=CC=C(C=C1)NC2=C3C(=NC(=N2)C4CCCC4)N(C=N3)CC

Solubility

Soluble in DMSO, not in water

Synonyms

AP23846; AP 23846; AP-23846

Canonical SMILES

CCCP(=O)(CCC)C1=CC=C(C=C1)NC2=C3C(=NC(=N2)C4CCCC4)N(C=N3)CC

Description

The exact mass of the compound (4-((2-cyclopentyl-9-ethyl-9H-purin-6-yl)amino)phenyl)dipropylphosphine oxide is 439.2501 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

The compound (4-((2-cyclopentyl-9-ethyl-9H-purin-6-yl)amino)phenyl)dipropylphosphine oxide is a complex organic molecule that features a unique combination of a purine derivative and a dipropylphosphine oxide moiety. The structure includes a cyclopentyl group and an ethyl-substituted purine, contributing to its intricate properties and potential biological activities. The presence of multiple functional groups enhances its reactivity, making it a subject of interest in both synthetic and medicinal chemistry.

. Key reactions include:

  • Electrophilic Aromatic Substitution: The hydroxyl group activates the aromatic ring, facilitating substitution reactions.
  • Oxidation: The phosphine oxide moiety can undergo oxidation to form phosphine oxides, which can be further functionalized.
  • Condensation Reactions: The amine group can participate in condensation reactions with carbonyl compounds, leading to the formation of imines or amides.

These reactions underline the versatility of the compound in organic synthesis and its potential utility in developing new materials or pharmaceuticals.

The biological activity of (4-((2-cyclopentyl-9-ethyl-9H-purin-6-yl)amino)phenyl)dipropylphosphine oxide is likely influenced by its structural components. Compounds containing purine structures often exhibit:

  • Antiviral Properties: Similar purine derivatives are known to inhibit viral replication.
  • Antitumor Activity: Some purine analogs have shown effectiveness against various cancer cell lines.
  • Enzyme Inhibition: The compound may interact with specific enzymes due to its structural similarity to natural substrates.

The specific biological effects would depend on the interactions with target proteins or enzymes within biological systems.

The synthesis of (4-((2-cyclopentyl-9-ethyl-9H-purin-6-yl)amino)phenyl)dipropylphosphine oxide can be achieved through several methods:

  • Stepwise Synthesis:
    • Start with the synthesis of the purine derivative.
    • Introduce the cyclopentyl group via alkylation or substitution reactions.
    • Attach the dipropylphosphine oxide moiety through nucleophilic substitution.
  • One-Pot Synthesis:
    • Combine all reactants in a single reaction vessel under controlled conditions to facilitate simultaneous formation of all components.
  • Functional Group Modification:
    • Utilize existing functional groups for further modifications, such as reductive amination to introduce the dipropylphosphine oxide.

These methods highlight the complexity and potential efficiency of synthesizing this compound in a laboratory setting.

The unique structure of (4-((2-cyclopentyl-9-ethyl-9H-purin-6-yl)amino)phenyl)dipropylphosphine oxide suggests several applications:

  • Pharmaceutical Development: Potential use as an antiviral or anticancer agent due to its purine structure.
  • Material Science: As a phosphine oxide, it may serve as a ligand in coordination chemistry or catalysis.
  • Biochemical Research: Useful in studying enzyme interactions and mechanisms due to its ability to mimic natural substrates.

Understanding how (4-((2-cyclopentyl-9-ethyl-9H-purin-6-yl)amino)phenyl)dipropylphosphine oxide interacts with other molecules is crucial for determining its efficacy and safety. Interaction studies typically focus on:

  • Binding Affinity: Measuring how well the compound binds to target proteins or enzymes.
  • Mechanism of Action: Investigating how the compound affects biological pathways at the molecular level.
  • Toxicological Assessment: Evaluating potential side effects and toxicity in biological systems.

These studies are essential for advancing the compound's application in therapeutic contexts.

Several compounds share structural similarities with (4-((2-cyclopentyl-9-ethyl-9H-purin-6-yl)amino)phenyl)dipropylphosphine oxide, highlighting its uniqueness:

Compound NameStructure FeaturesUnique Properties
4-Hydroxyphenylacetic AcidHydroxy group on an aromatic ringAnti-inflammatory properties
ResveratrolMultiple hydroxyl groups on an aromatic ringStrong antioxidant activity
CurcuminDiarylheptanoid structure with multiple functional groupsPotent anti-inflammatory and anticancer properties
2-AminopurineSimple purine baseKnown for nucleic acid analog properties
DiphenyleneiodoniumDiphenylene structure with quaternary nitrogenKnown as an inhibitor of mitochondrial complex I

The uniqueness of (4-((2-cyclopentyl-9-ethyl-9H-purin-6-yl)amino)phenyl)dipropylphosphine oxide lies in its complex integration of both purines and phenolic functionalities, potentially leading to distinct biological activities and applications that are not found in simpler derivatives.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

4.7

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

439.25009772 g/mol

Monoisotopic Mass

439.25009772 g/mol

Heavy Atom Count

31

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

3L7TRF9FCU

Dates

Modify: 2024-02-18
1: Han LY, Landen CN, Trevino JG, Halder J, Lin YG, Kamat AA, Kim TJ, Merritt WM, Coleman RL, Gershenson DM, Shakespeare WC, Wang Y, Sundaramoorth R, Metcalf CA 3rd, Dalgarno DC, Sawyer TK, Gallick GE, Sood AK. Antiangiogenic and antitumor effects of SRC inhibition in ovarian carcinoma. Cancer Res. 2006 Sep 1;66(17):8633-9. PubMed PMID: 16951177; PubMed Central PMCID: PMC3202609.
2: Azam M, Nardi V, Shakespeare WC, Metcalf CA 3rd, Bohacek RS, Wang Y, Sundaramoorthi R, Sliz P, Veach DR, Bornmann WG, Clarkson B, Dalgarno DC, Sawyer TK, Daley GQ. Activity of dual SRC-ABL inhibitors highlights the role of BCR/ABL kinase dynamics in drug resistance. Proc Natl Acad Sci U S A. 2006 Jun 13;103(24):9244-9. Epub 2006 Jun 5. PubMed PMID: 16754879; PubMed Central PMCID: PMC1482597.
3: Summy JM, Trevino JG, Lesslie DP, Baker CH, Shakespeare WC, Wang Y, Sundaramoorthi R, Metcalf CA 3rd, Keats JA, Sawyer TK, Gallick GE. AP23846, a novel and highly potent Src family kinase inhibitor, reduces vascular endothelial growth factor and interleukin-8 expression in human solid tumor cell lines and abrogates downstream angiogenic processes. Mol Cancer Ther. 2005 Dec;4(12):1900-11. PubMed PMID: 16373705.

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